molecular formula C10H10BrN B3310258 3-(4-Bromophenyl)-2-methylpropanenitrile CAS No. 945918-72-9

3-(4-Bromophenyl)-2-methylpropanenitrile

Cat. No. B3310258
M. Wt: 224.10 g/mol
InChI Key: FDUNJTMIODMYIB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methylpropanenitrile, also known as 4-Bromo-2-methylbenzonitrile, is a chemical compound that is widely used in scientific research. It belongs to the family of nitriles and is commonly used as a starting material in the synthesis of various organic compounds. This compound has been extensively studied for its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(4-Bromophenyl)-2-methylpropanenitrile is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a nitrile group. This compound has also been shown to exhibit unique reactivity towards various functional groups, making it a valuable tool in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-(4-Bromophenyl)-2-methylpropanenitrile. However, studies have shown that this compound exhibits low toxicity and is relatively safe to handle in the laboratory.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(4-Bromophenyl)-2-methylpropanenitrile in laboratory experiments is its high purity and stability. This compound is also readily available and can be easily synthesized in the laboratory. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research involving 3-(4-Bromophenyl)-2-methylpropanenitrile. One area of interest is the development of new synthetic methods for the preparation of this compound. Another area of research is the investigation of its potential applications in the field of organic electronics. Additionally, further studies are needed to elucidate the mechanism of action and potential biochemical and physiological effects of this compound.

Scientific Research Applications

3-(4-Bromophenyl)-2-methylpropanenitrile has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound has also been extensively studied for its potential applications in the field of organic electronics.

properties

IUPAC Name

3-(4-bromophenyl)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUNJTMIODMYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287668
Record name 4-Bromo-α-methylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2-methylpropanenitrile

CAS RN

945918-72-9
Record name 4-Bromo-α-methylbenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945918-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-methylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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